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Targeting the PIBK/AKT/mTOR pathway with a single agent often leads to limited efficacy and the

emergence of resistance. Paxalisib's development strategy effectively addresses these challenges.

e Upstream Inhibition: Paxalisib acts by inhibiting PI3K, which is upstream of mTOR. This position in
the pathway allows it to suppress the activation of both AKT and mTOR, key drivers of tumor growth
and survival [1] [2].

e Overcoming Compensatory Resistance: Research in atypical teratoid/rhabdoid tumors (AT/RT)
revealed that Paxalisib monotherapy slows tumor growth and extends survival in mouse models.
However, RNA sequencing after treatment identified a major mechanism of adaptive resistance:
reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway [1].

¢ Synergistic Combination: To counter this resistance, combining Paxalisib with the MEK inhibitor
Mirdametinib was tested. This dual inhibition strategy synergistically reduced tumor growth and
viability, induced high levels of apoptosis and cell senescence, and further extended survival in
preclinical models [1]. This demonstrates the superior efficacy of simultaneously targeting multiple
pathway nodes.

The diagram below illustrates the signaling pathway, the site of Paxalisib inhibition, and the validated

escape route that rationalizes its combination with a MEK inhibitor.
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Paxalisib inhibits PI3K, but this can trigger MAPK pathway activation as a resistance mechanism, which is

blocked by the MEK inhibitor Mirdametinib [1].

Quantitative Efficacy Data
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The following table summarizes key preclinical and clinical efficacy data for Paxalisib, demonstrating its

therapeutic potential.

Model/Setting Treatment Key Efficacy Findings

ATIRT (Orthotopic Paxalisib Extended median survival from 40 to 54 days
Xenograft) [1] (p=0.001)

ATIRT (Orthotopic Paxalisib + Synergistic reduction of tumor growth (Bliss
Xenograft) [1] Mirdametinib score: 16.77)

| Newly Diagnosed Unmethylated GBM (Phase 2/3 GBM-AGILE) [3] | Paxalisib vs. Standard of Care |
Median OS: 15.54 months vs. 11.89 months (SOC) | | Newly Diagnosed Unmethylated GBM (Primary
Analysis) [3] | Paxalisib vs. Standard of Care | Median OS: 14.77 months vs. 13.84 months (SOC) | |
Recurrent GBM (Phase 2/3 GBM-AGILE) [3] | Paxalisib vs. Standard of Care | Median OS: 8.05 months
vs. 9.69 months (SOC) |

Experimental Protocols for Preclinical Research

For researchers aiming to validate or build upon these findings, here are detailed methodologies from the

cited studies.

In Vitro Synergy and Apoptosis Assay (AT/RT Models) [1]

e Cell Viability & Synergy: Treat AT/RT cells with a dose matrix of Paxalisib and Mirdametinib.
Measure cell viability using assays like CTG. Calculate synergy using the Bliss independence
model; a score >0 indicates synergy.

e Apoptosis & Senescence Analysis: After combination treatment, analyze cells via western blot for
key markers:

o Apoptosis: Cleaved PARP (cPARP) increase.
o Senescence: Increased levels of pRB, P21, and P16.

In Vivo Efficacy Study (Orthotopic Xenograft Models) [1]
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e Animal Model: Establish orthotopic xenograft models by implanting patient-derived AT/RT cells into
the brains of immunodeficient mice.
¢ Dosing Regimen: Administer Paxalisib (e.g., 20-60 mg/kg/day) and Mirdametinib orally, either as
monotherapies or in combination.
e Endpoint Analysis:
o Survival: Track animals and plot Kaplan-Meier curves; statistical significance is determined via
the log-rank test.
o Pathway Inhibition: At endpoint, analyze tumor lysates by western blot to assess inhibition of
MTOR (pS6) and MAPK (pERK) pathway activation.

Clinical Development and Future Directions

¢ Current Status and Regulatory Path: Based on data from the GBM-AGILE trial, the FDA has
indicated that the overall survival data for Paxalisib in newly diagnosed unmethylated glioblastoma
could support a standard approval and has agreed on the design of a pivotal Phase 3 study [3].

e Expanding Therapeutic Applications: Paxalisib is also under investigation for other aggressive
cancers, including diffuse intrinsic pontine glioma (DIPG) and atypical teratoid/rhabdoid tumors
(ATRT), for which it has received Orphan Drug and Rare Pediatric Disease designations [2].
Research is exploring its potential beyond oncology, such as in Parkinson's disease, based on the
role of the PI3K pathway in pathogenesis [4].

Key Considerations for Researchers

e Combination is Crucial: The data strongly suggests that the full therapeutic potential of Paxalisib
will be realized in rational combinations, particularly those that preemptively block compensatory
pathways like MAPK [1] [5].

¢ Beyond PI3Ka Mutations: Evidence from diffuse midline glioma (DMG) models indicates that PI3K
signaling can be a genetic dependency independent of classic activating mutations (e.g., in PIK3CA),
suggesting a broader potential patient population [6].

o Toxicity Management: As a class effect, PI3K/mTOR inhibitors can cause adverse events like
hyperglycemia. Proactive management and exploration of combination strategies with supportive
care, such as insulin-suppressing diets, may be necessary to improve tolerability and efficacy [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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